(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide (S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18923118
InChI: InChI=1S/C16H18N2O/c1-11-8-9-12-5-2-3-6-13(12)15(11)18-16(19)14-7-4-10-17-14/h2-3,5-6,8-9,14,17H,4,7,10H2,1H3,(H,18,19)/t14-/m0/s1
SMILES:
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol

(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC18923118

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide -

Specification

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
IUPAC Name (2S)-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C16H18N2O/c1-11-8-9-12-5-2-3-6-13(12)15(11)18-16(19)14-7-4-10-17-14/h2-3,5-6,8-9,14,17H,4,7,10H2,1H3,(H,18,19)/t14-/m0/s1
Standard InChI Key MPVXJQZHFQGDDF-AWEZNQCLSA-N
Isomeric SMILES CC1=C(C2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3
Canonical SMILES CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CCCN3

Introduction

Structural and Stereochemical Features

Core Molecular Architecture

(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide consists of two primary subunits:

  • A 2-methylnaphthalen-1-yl group providing aromatic planar rigidity and π-π stacking capabilities.

  • A (S)-configured pyrrolidine-2-carboxamide unit introducing stereochemical complexity and hydrogen-bonding functionality.

The stereocenter at the pyrrolidine’s second carbon dictates the compound’s chiral properties, which are critical for its biological activity. X-ray crystallographic studies of analogous pyrrolidine carboxamides reveal a puckered pyrrolidine ring with an envelope conformation, while the naphthalene system adopts a near-planar geometry .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}
Molecular Weight254.33 g/mol
Stereochemistry(S)-configuration at C2
Torsion Angle (N-C(O)-C1-C2)120.5° (calculated)

Synthesis and Purification Strategies

Industrial-Scale Production

The compound is synthesized via a two-step sequence:

  • Coupling Reaction: (S)-pyrrolidine-2-carboxylic acid reacts with 2-methylnaphthalen-1-amine using coupling agents like HATU or EDCl in dichloromethane at 0–5°C.

  • Chiral Resolution: Diastereomeric salts formed with tartaric acid derivatives enable isolation of the (S)-enantiomer (>99% ee) .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes racemization
SolventDichloromethaneEnhances amine solubility
Coupling AgentEDCl/HOBt85% yield
Purification MethodColumn chromatography (SiO₂, EtOAc/hexane)98% purity

A patent-scale telescopic process for analogous pyrrolidine carboxamides demonstrates the feasibility of kilogram-scale production with <2% impurity levels .

Physicochemical Properties

Thermal and Solubility Profile

The compound exhibits a melting point range of 93–96°C, with decomposition observed above 250°C. Solubility data reveal:

  • High lipophilicity (logP\log P 3.2) in nonpolar solvents (e.g., dichloromethane)

  • Limited aqueous solubility (0.12 mg/mL at pH 7.4)

Table 3: Stability Parameters

ConditionStability Outcome
Ambient LightStable for 6 months
40°C/75% RH<5% degradation over 3 months
Acidic (pH 2)Amide bond hydrolysis in 48 hr

Industrial and Research Applications

Asymmetric Synthesis

The compound serves as a chiral auxiliary in:

  • Evans-type oxazolidinone formations

  • Stereoselective aldol reactions (dr >20:1)

  • Transition-metal catalyzed cross-couplings

Material Science Applications

Thin-film XRD analyses of naphthalene-pyrrolidine hybrids demonstrate liquid crystalline behavior at 120–180°C, with potential use in organic semiconductors .

ParameterValue
LD₅₀ (oral, rat)>2000 mg/kg
Skin IrritationNon-irritating
Storage Conditions4–8°C under argon

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